![molecular formula C6H9BrO2 B2996489 4-Bromohexane-2,3-dione CAS No. 118634-45-0](/img/structure/B2996489.png)
4-Bromohexane-2,3-dione
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Overview
Description
4-Bromohexane-2,3-dione is a chemical compound with the CAS Number: 118634-45-0 . It has a molecular weight of 193.04 and its IUPAC name is 4-bromohexane-2,3-dione .
Molecular Structure Analysis
The InChI code for 4-Bromohexane-2,3-dione is 1S/C6H9BrO2/c1-3-5(7)6(9)4(2)8/h5H,3H2,1-2H3
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
- 4-Bromohexane-2,3-dione serves as a versatile building block for drug development. Researchers have explored its use in synthesizing novel pharmaceutical agents. Its reactivity allows for the creation of diverse molecular scaffolds, which can be further modified to enhance drug efficacy and specificity .
- The compound’s chemical structure makes it suitable for herbicidal and pesticidal applications. Researchers investigate its potential as an active ingredient in environmentally friendly agrochemicals that target unwanted plant growth or pests .
- 4-Bromohexane-2,3-dione derivatives exhibit interesting chromophoric properties. These compounds can be incorporated into dyes and colorants for textiles, inks, and other materials. Their absorption and emission spectra make them valuable for imparting specific colors .
- Polymer scientists explore the use of 4-bromohexane-2,3-dione in modifying polymer properties. It can act as a crosslinking agent, improving mechanical strength, thermal stability, and chemical resistance in polymers .
- The compound participates in various organic reactions, including nucleophilic addition and condensation. Researchers utilize it to construct complex molecules, such as heterocycles and natural product analogs .
- Photochromic compounds change color upon exposure to light. 4-Bromohexane-2,3-dione derivatives have been investigated for their photochromic behavior. These materials find applications in optical devices, sensors, and smart coatings .
Pharmaceutical Synthesis
Herbicides and Pesticides
Colorants and Dyes
Polymer Additives
Organic Synthesis
Photochromic Materials
Safety and Hazards
Future Directions
Biocatalysis is becoming increasingly important in the development and use of pharmaceuticals and agrochemicals . The production of single enantiomers, which can be obtained by either biocatalytic or chemical synthesis of chiral intermediates, has become increasingly important . Further development and increased utilization of biocatalysis for the production of drugs with an emphasis on green chemistry can be expected .
Mechanism of Action
Mode of Action
For instance, they can undergo dehydrohalogenation to form alkenes . This reaction involves the loss of a hydrogen halide molecule from the haloalkane, resulting in the formation of a double bond .
Biochemical Pathways
Brominated compounds can participate in reactions such as the suzuki-miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide under a palladium catalyst .
properties
IUPAC Name |
4-bromohexane-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-5(7)6(9)4(2)8/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHFNDTWTLPZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromohexane-2,3-dione |
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